molecular formula C20H26N2O B14424677 N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide CAS No. 85019-68-7

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide

Cat. No.: B14424677
CAS No.: 85019-68-7
M. Wt: 310.4 g/mol
InChI Key: KFYXZYKWRPNTGI-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide is an organic compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexene ring.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be added through a Michael addition reaction, where an enolate reacts with acrylonitrile.

    Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with a nucleophile in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the cyanoethyl group can form hydrogen bonds with amino acid residues. The cyclohexene ring provides structural rigidity, allowing the compound to fit into specific binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N,N-bis(2-cyanoethyl)thiourea: Similar structure but contains a thiourea group instead of an amide.

    N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide: Contains a hydroxyphenyl group and a propenamide moiety.

Uniqueness

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide is unique due to its combination of a benzyl group, a cyanoethyl group, and a cyclohexene ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85019-68-7

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N-benzyl-N-[2-(2-cyanoethyl)cyclohexen-1-yl]butanamide

InChI

InChI=1S/C20H26N2O/c1-2-9-20(23)22(16-17-10-4-3-5-11-17)19-14-7-6-12-18(19)13-8-15-21/h3-5,10-11H,2,6-9,12-14,16H2,1H3

InChI Key

KFYXZYKWRPNTGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=C(CCCC2)CCC#N

Origin of Product

United States

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